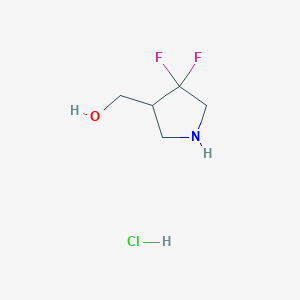
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)isoquinoline-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)isoquinoline-1-carboxamide is an intricate organic compound featuring a carboxamide group bonded to an isoquinoline structure. The compound's combination of functional groups offers the potential for various applications in medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis begins with isoquinoline-1-carboxylic acid as the starting material. The carboxyl group is activated with a coupling reagent (e.g., EDC, DCC) to form the intermediate ester, which subsequently reacts with a suitable amine (e.g., N-(2-aminoethyl)piperazine) under mild conditions to produce the primary structure. In parallel, tert-butyl 3-hydroxypropanoate is synthesized separately, which undergoes further reactions (nucleophilic substitutions) to incorporate the tert-butoxy group.
Industrial Production Methods: Scaling up requires optimization of reaction conditions, possibly utilizing flow chemistry to enhance yield and selectivity. High-performance liquid chromatography (HPLC) ensures the final product's purity.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Oxidation: Can be oxidized at the hydroxypropyl moiety.
Reduction: The carboxamide group may be reduced to the corresponding amine.
Substitution: Nucleophilic substitutions can occur at the piperazine ring.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Alkyl halides under basic conditions for the piperazine ring.
Major Products Formed from These Reactions:
Oxidation: Aldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
This compound shows promising applications in:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: Utilized in studies for its potential inhibitory effects on certain enzymes.
Medicine: Investigated for its therapeutic potential in treating specific diseases due to its bioactive isoquinoline structure.
Industry: Explored for its utility in producing advanced materials with specific functional properties.
Mecanismo De Acción
Comparison with Other Similar Compounds: N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)isoquinoline-1-carboxamide is unique due to its combination of hydrophilic and hydrophobic groups, enhancing its solubility and bioavailability compared to simpler analogs.
Comparación Con Compuestos Similares
N-(2-(4-hydroxyethyl)piperazin-1-yl)isoquinoline-1-carboxamide.
N-(2-(4-(3-methoxypropyl)piperazin-1-yl)ethyl)isoquinoline-1-carboxamide.
N-(2-(4-aminopropyl)piperazin-1-yl)ethyl)isoquinoline-1-carboxamide.
Propiedades
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O3/c1-23(2,3)30-17-19(28)16-27-14-12-26(13-15-27)11-10-25-22(29)21-20-7-5-4-6-18(20)8-9-24-21/h4-9,19,28H,10-17H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJBKHCOHFIUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=NC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-amino-N-(3-ethylphenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2591858.png)
![(NE)-N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide](/img/structure/B2591860.png)



![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2591867.png)


![N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2591871.png)
![(2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2591872.png)

![2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2591874.png)
![1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-imidazole-4-sulfonamide](/img/structure/B2591877.png)
![N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2591880.png)
